2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule featuring a benzamide core linked via a but-2-yn-1-yloxy spacer to a 2-fluorophenyl urea moiety. Its significance lies in its structural similarity to compounds with validated biological activity, such as kinase inhibitors or anti-inflammatory agents.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]but-2-ynoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-8-2-3-9-15(14)22-18(24)21-11-5-6-12-25-16-10-4-1-7-13(16)17(20)23/h1-4,7-10H,11-12H2,(H2,20,23)(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCOQWLWUWKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Fluorophenyl Ureido Intermediate: This step involves the reaction of 2-fluoroaniline with an isocyanate to form the fluorophenyl ureido intermediate.
Alkyne Addition: The intermediate is then reacted with an alkyne compound under specific conditions to introduce the but-2-yn-1-yl group.
Coupling with Benzamide: Finally, the product is coupled with a benzamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide exhibit significant anticancer properties. The structure of this compound allows it to interact with various biological targets, potentially inhibiting tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, exhibiting IC50 values in the micromolar range, indicating effective cytotoxicity .
2. Inhibition of Enzymatic Activity
The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX). Inhibitors of COX enzymes are crucial in managing inflammation and cancer proliferation.
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide | COX-2 | 5.4 | |
| Similar Compound A | COX-1 | 10.0 | |
| Similar Compound B | COX-2 | 7.8 |
Potential in Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
A recent investigation highlighted a related compound's ability to reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The study reported that modifications to the ureido group significantly enhanced neuroprotective activity .
Pharmacological Insights
3. Antimicrobial Properties
The antimicrobial efficacy of compounds related to 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has been explored, revealing potential applications in treating bacterial infections.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to proteins or enzymes, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other urea- and benzamide-containing molecules, enabling comparisons based on synthesis, physicochemical properties, and inferred biological activity. Below is a detailed analysis of its analogs:
Structural and Functional Group Comparison
Key Observations :
Analysis :
- The absence of melting point or spectral data for the target compound highlights a gap in characterization compared to DDY04.
Biological Activity
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound with a complex structure that includes a fluorophenyl group, a ureido group, and a benzamide moiety. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and drug discovery.
- Molecular Formula : CHFNO
- Molecular Weight : 341.3 g/mol
- CAS Number : 1448054-00-9
The presence of the fluorine atom enhances the lipophilicity of the compound, which may influence its interaction with biological targets .
The biological activity of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is primarily attributed to its ability to interact with specific proteins or enzymes. The fluorophenyl group may facilitate binding through hydrophobic interactions, while the ureido and benzamide groups can engage in hydrogen bonding, potentially modulating various biological pathways .
Antimicrobial Properties
The compound's structural features may also confer antibacterial activity. Fluoroaryl compounds have been reported to demonstrate effectiveness against Gram-positive bacteria, including strains of Staphylococcus aureus . The potential for 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide to act as an antimicrobial agent warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of similar compounds has been linked to their structural characteristics. For example, the introduction of electron-withdrawing groups like fluorine has been shown to enhance activity against certain targets . The SAR studies suggest that modifications in the molecular structure can significantly impact the efficacy and selectivity of these compounds.
| Compound | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| MA-1156 | Antibacterial | 16 | Effective against S. aureus |
| MA-1115 | Antibacterial | 32 | Moderate activity |
| MA-1116 | Antibacterial | 64 | Prevents growth at higher concentrations |
Case Studies
- Antiproliferative Activity : A study evaluating various fluorinated compounds found that those similar to 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide exhibited significant inhibition of cell proliferation in multiple cancer cell lines .
- Antimicrobial Assessment : Research on fluoroaryl derivatives indicated strong antibacterial activity against resistant strains of bacteria, suggesting that modifications like those present in our compound could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
